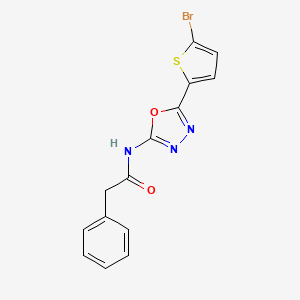
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, also known as BTOP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a variety of cellular processes, including signal transduction, gene expression, and cell proliferation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds showing active antimicrobial properties against selected microbial species. The compounds demonstrated variable effectiveness relative to reference standards.
- Anti-inflammatory and Antimicrobial Agents : Research by Rehman et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which displayed antimicrobial and anti-inflammatory activities. These compounds were active against various microbial species, showing less toxicity and potential for further biological screening.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : A study by Rehman et al. (2013) focused on synthesizing derivatives of 1,3,4-oxadiazole for inhibiting acetylcholinesterase, a key enzyme in neurobiology, showing potential for therapeutic applications in neurodegenerative diseases.
Anti-inflammatory Activity
- Anti-inflammatory Potential : A paper by Nargund et al. (1994) demonstrated the synthesis of 1,3,4-oxadiazoles with significant anti-inflammatory activity. This indicates potential applications in treating inflammatory disorders.
Pharmacological Evaluation
- Anticancer Activity : Research by Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, revealing potential for anticancer applications.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the field of organic photovoltaics , suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s known that similar compounds can participate in suzuki cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound might interact with its targets through bond formation, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Given its potential role in suzuki cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation and energy conversion.
Result of Action
The compound’s potential involvement in suzuki cross-coupling reactions suggests it may induce changes in molecular structures and potentially influence energy conversion processes at the cellular level.
Propiedades
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJICMJKZRTBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

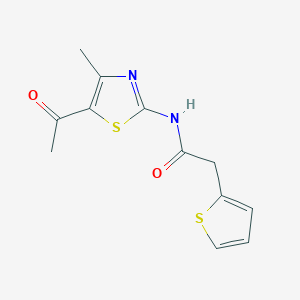
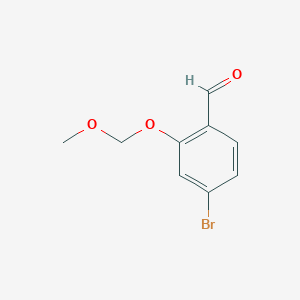
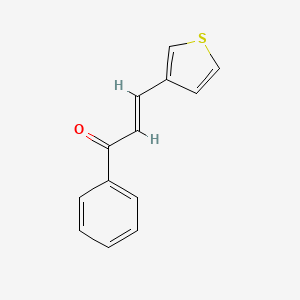
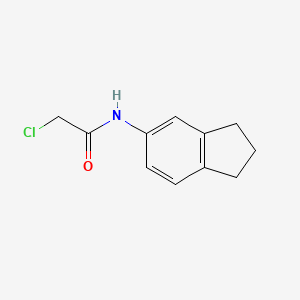
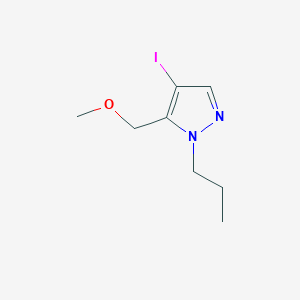
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)
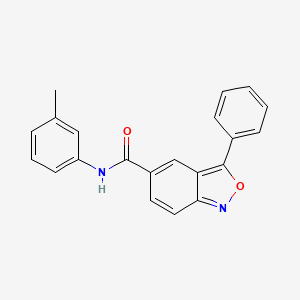
![Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride](/img/structure/B2757869.png)
![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)
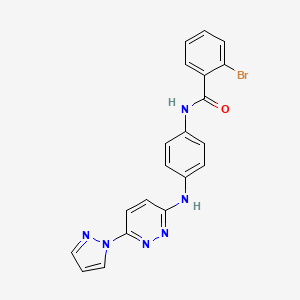


![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)